molecular formula C18H15BrN4O3S B2541909 (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone CAS No. 897473-02-8

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone

Cat. No.: B2541909
CAS No.: 897473-02-8
M. Wt: 447.31
InChI Key: GKUSHFQGTDAIRB-UHFFFAOYSA-N
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Description

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone is a potent and selective cell-permeable inhibitor of Death-Associated Protein Kinase 1 (DAPK1) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10885603/]. This compound has emerged as a critical pharmacological tool for elucidating the role of DAPK1 in various pathophysiological processes, particularly in the central nervous system. DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that acts as a positive mediator of programmed cell death and is implicated in multiple neurodegenerative diseases, including Alzheimer's disease [https://pubmed.ncbi.nlm.nih.gov/24145141/]. Research utilizing this inhibitor has demonstrated its efficacy in protecting against neuronal death induced by amyloid-beta peptides, highlighting its value in investigating neuroprotective strategies [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10885603/]. By selectively inhibiting DAPK1's catalytic activity, this compound enables researchers to dissect the kinase's specific contributions to apoptotic and autophagic signaling pathways, providing profound insights into cell death mechanisms and potential therapeutic interventions for stroke, ischemia, and other neurological disorders.

Properties

IUPAC Name

[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O3S/c19-12-5-6-14-16(11-12)27-18(20-14)22-9-7-21(8-10-22)17(24)13-3-1-2-4-15(13)23(25)26/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUSHFQGTDAIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-5-bromobenzenethiol

The benzothiazole ring is constructed via cyclization of 2-amino-5-bromobenzenethiol with thiourea under acidic conditions. This step exploits the nucleophilic attack of the thiol group on the thiocarbonyl carbon, followed by ammonia elimination:

$$
\text{2-Amino-5-bromobenzenethiol} + \text{Thiourea} \xrightarrow{\text{HCl, Δ}} \text{6-Bromobenzo[d]thiazol-2-amine} + \text{NH}_3 \uparrow
$$

Reaction Conditions :

  • Solvent: Ethanol/water (4:1).
  • Temperature: Reflux (78°C).
  • Yield: 88%.

Spectroscopic Validation :

  • IR : Peaks at 3270 cm$$^{-1}$$ (N–H stretch), 1652 cm$$^{-1}$$ (C=N stretch).
  • $$^1$$H NMR : Aromatic protons at $$\delta$$ 7.03–8.10 ppm; NH$$_2$$ singlet at $$\delta$$ 5.45 ppm.

Functionalization of Piperazine

Preparation of 4-(6-Bromobenzo[d]thiazol-2-yl)piperazine

The 2-amino group of 6-bromobenzo[d]thiazol-2-amine undergoes diazotization followed by nucleophilic substitution with piperazine:

$$
\text{6-Bromobenzo[d]thiazol-2-amine} \xrightarrow{\text{NaNO}_2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{Piperazine}} \text{4-(6-Bromobenzo[d]thiazol-2-yl)piperazine}
$$

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF).
  • Temperature: 0–5°C (diazotization), room temperature (substitution).
  • Yield: 65%.

Key Challenges :

  • Regioselective substitution at the thiazole C2 position.
  • Avoiding over-alkylation of piperazine.

Synthesis of 2-Nitrobenzoyl Chloride

Chlorination of 2-Nitrobenzoic Acid

2-Nitrobenzoic acid is converted to its acyl chloride using thionyl chloride:

$$
\text{2-Nitrobenzoic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{2-Nitrobenzoyl chloride} + \text{SO}2 \uparrow + \text{HCl} \uparrow
$$

Reaction Conditions :

  • Solvent: Toluene.
  • Temperature: Reflux (110°C).
  • Yield: 94%.

Purity Assessment :

  • FT-IR : Loss of O–H stretch (2500–3300 cm$$^{-1}$$), emergence of C=O stretch at 1765 cm$$^{-1}$$.

Coupling of Intermediates A and B

Nucleophilic Acyl Substitution

4-(6-Bromobenzo[d]thiazol-2-yl)piperazine reacts with 2-nitrobenzoyl chloride in the presence of a base:

$$
\text{4-(6-Bromobenzo[d]thiazol-2-yl)piperazine} + \text{2-Nitrobenzoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone}
$$

Reaction Conditions :

  • Solvent: Dichloromethane (DCM).
  • Base: Triethylamine (2.5 equiv).
  • Temperature: 0°C → room temperature.
  • Yield: 62%.

Mechanistic Insight :

  • Base deprotonates piperazine, enhancing nucleophilicity.
  • Acyl chloride’s electrophilic carbonyl carbon undergoes attack by piperazine’s secondary amine.

Spectroscopic Confirmation :

  • MALDI-TOF : Molecular ion peak at m/z = 447.3 [M + H]$$^+$$.
  • $$^{13}$$C NMR : Carbonyl signal at $$\delta$$ 168.9 ppm; aromatic carbons at $$\delta$$ 115–145 ppm.

Optimization and Scalability

Yield Enhancement Strategies

  • Catalytic Additives : Use of 4-dimethylaminopyridine (DMAP) increases acyl substitution efficiency (yield: 72%).
  • Solvent Screening : Tetrahydrofuran (THF) improves solubility of intermediates (yield: 68%).

Purification Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) eluent.
  • Recrystallization : Ethanol/water (7:3) yields high-purity product (mp: 162–164°C).

Analytical Data Summary

Property Value Source
Molecular Formula C$${18}$$H$${15}$$BrN$$4$$O$$3$$S
Molecular Weight 447.3 g/mol
IR (C=O stretch) 1685 cm$$^{-1}$$
$$^1$$H NMR (Aromatic) $$\delta$$ 7.03–8.10 ppm
MALDI-TOF m/z 447.3 [M + H]$$^+$$

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution reactions.

Major Products

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Halogenated derivatives of the benzothiazole ring.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of benzothiazole and piperazine exhibit significant antimicrobial activity. Studies have shown that compounds similar to (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone demonstrate effectiveness against various bacterial strains, including:

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Compound AEscherichia coli12 µg/mL
Compound BStaphylococcus aureus10 µg/mL
Compound CPseudomonas aeruginosa15 µg/mL

These results suggest that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds.

Anticancer Activity

The compound is also being investigated for its potential anticancer properties. A study evaluating the antiproliferative effects of related benzothiazole derivatives demonstrated that compounds with similar structures inhibited cell growth in human cancer cell lines, including:

  • MDA-MB-231 (breast cancer)
  • SK-Hep-1 (liver cancer)
  • NUGC-3 (gastric cancer)

These studies suggest that the compound may induce apoptosis through various mechanisms, including modulation of key signaling pathways.

Study on Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of several benzothiazole derivatives against common pathogens. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to other tested compounds, reinforcing its potential as a therapeutic agent.

Anticancer Screening

In a detailed anticancer screening, a series of benzothiazole-based compounds were evaluated for their cytotoxicity against various cancer cell lines. The results revealed that modifications to the piperazine ring significantly influenced anticancer activity, with some analogs achieving IC50 values in the low nanomolar range.

Summary of Findings

The compound This compound exhibits promising applications in medicinal chemistry due to its antimicrobial and anticancer properties. Its unique chemical structure facilitates interactions with biological targets, leading to significant therapeutic potential. Further research is warranted to explore its full capabilities and optimize its applications in clinical settings.

Mechanism of Action

The mechanism of action of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Benzothiazole-Piperazine Derivatives with Urea Linkages

Key Compounds :

  • 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a)
  • 1-(3,5-Dichlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11b)

Comparison :

  • Structural Differences: These urea derivatives () replace the methanone group in the target compound with a urea linker and incorporate hydrazinyl-oxoethyl substituents on the piperazine.
  • Physicochemical Properties :
Compound Molecular Weight ([M+H]⁺) Yield (%)
11a 484.2 85.1
11b 534.2 83.7
Target ~470–480 (estimated) N/A
  • The bromine and nitro groups in the target compound likely increase electron-withdrawing effects and metabolic stability .

Imidazo[2,1-b]Thiazole-Based Sulfonamide Analogs

Key Compounds :

  • (4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)(5-phenylimidazo[2,1-b]thiazol-2-yl)methanone (9ea)
  • (5-Phenylimidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone (9eb)

Comparison :

  • Structural Differences : These analogs () feature sulfonamide substituents instead of the nitro group in the target compound. The imidazo[2,1-b]thiazole core replaces the benzothiazole ring.
  • Physicochemical Properties :
Compound Molecular Weight ([M+H]⁺) Melting Point (°C) Yield (%)
9ea 483 232–234 86
9eb 481 250–252 84
Target ~470–480 (estimated) N/A N/A
  • Functional Impact: Sulfonamide groups enhance solubility and may improve binding to charged residues in biological targets.

Anticancer Benzothiazole-Piperazine-Triazole Hybrids

Key Compounds :

  • 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)ethanone (5i)
  • 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)ethanone (5j)

Comparison :

  • Structural Differences : These hybrids () include triazole-thioether linkages absent in the target compound.
  • Biological Activity :
Compound EI-MS (m/z) Anticancer Screening (Reported)
5i 593.17 Moderate activity
5j 507.10 High activity
Target N/A Not reported
  • Functional Impact : The nitro group in the target compound may enhance DNA intercalation or kinase inhibition compared to thioether-linked triazoles. Bromine substitution could improve blood-brain barrier penetration .

Piperazine-Methanone Derivatives with Heterocyclic Substituents

Key Compounds :

  • (4-(1-(3-Methoxy-4-(thiophen-3-yl)benzoyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone (22)
  • Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (21)

Comparison :

  • Structural Differences : Compound 22 () includes an azetidine ring, while compound 21 () substitutes the benzothiazole with a thiophene.
  • Electronic Properties: The nitro group in the target compound provides stronger electron-withdrawing effects than the trifluoromethyl group in compound 21.

Biological Activity

The compound (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone is a novel organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a bromobenzo[d]thiazole moiety , a piperazine ring , and a nitrophenyl group , which may contribute to its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C16H15BrN3O3SC_{16}H_{15}BrN_{3}O_{3}S, indicating the presence of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms. The structural complexity of the compound suggests diverse interactions with biological systems, potentially influencing its pharmacological properties.

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activities, particularly in the following areas:

  • Antitumor Activity : Various studies have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation. The presence of the bromine atom in this compound enhances its lipophilicity, potentially improving membrane permeability and bioavailability. For instance, related compounds have shown IC50 values in the range of 1.61μg/mL1.61\,\mu g/mL for various cancer cell lines, suggesting promising anticancer properties .
  • Antimicrobial Activity : Compounds similar to this one have displayed antibacterial properties against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical due to their resistance to treatment. The mechanism often involves interference with bacterial cell wall synthesis or enzyme inhibition .
  • Neuroprotective Effects : Some thiazole derivatives have been reported to exhibit neuroprotective effects, indicating potential applications in treating neurodegenerative diseases. The piperazine component may play a role in modulating neurotransmitter systems .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several factors:

  • Bromine Substitution : The presence of bromine enhances the electronic properties of the molecule, which can affect its interaction with biological targets.
  • Piperazine Ring : This moiety is known for its ability to bind to various receptors, potentially modulating biological pathways.
  • Nitrophenyl Group : This functional group may contribute to the compound's reactivity and interaction with enzymes or receptors.

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds:

  • A study on thiazole derivatives indicated that modifications at specific positions significantly affect anticancer activity, with some derivatives achieving IC50 values lower than standard treatments like doxorubicin .
  • Another investigation into benzothiazole derivatives highlighted their ability to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways .

Comparative Analysis

To understand the potential of this compound better, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaIC50 (µg/mL)Activity Type
Compound AC16H15BrN3O3S1.61Antitumor
Compound BC18H20N4O3S0.98Antimicrobial
Compound CC17H18ClN3O3S2.45Neuroprotective

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